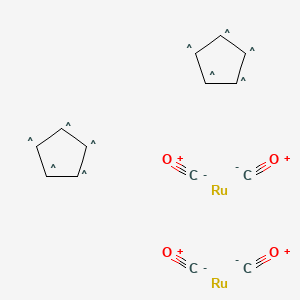

Bis(cyclopentadienylruthenium dicarbonyl) dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis(cyclopentadienyl) derivatives, including those of ruthenium, often involves reactions of cyclopentadiene with metal precursors under specific conditions. For example, bis(cyclopentadienylthallium)methane has been shown to be a versatile starting material for the synthesis of dinuclear carbonylmetal complexes, suggesting a similar approach might be applicable for ruthenium complexes (Bitterwolf, 1986).

Molecular Structure Analysis

Molecular structure analysis of bis(cyclopentadienyl) complexes reveals significant insights into their geometry and bonding characteristics. The crystal and molecular structure of related complexes, such as bis(η-cyclopentadienyl)-μ-[(1,2,5-η:1,4,5-η)-1,2-dimethyl-3-oxo-4,5-bis(tri-fluoromethyl)-1,4-pentadiene-1,5-diyl]-dirhodium (Rh–Rh), has been determined, showcasing the bonding characteristics and structural features of these complexes (Dickson, Gatehouse, & Johnson, 1977).

Chemical Reactions and Properties

Bis(cyclopentadienyl) derivatives participate in various chemical reactions, reflecting their reactivity and the potential for application in catalysis and organic synthesis. For example, the reactivity of cyclopentadienylchromium tricarbonyl dimer towards organo-P-, -S-, and -N-compounds has been described, indicating the versatility of cyclopentadienyl complexes in facilitating diverse chemical transformations (Weng & Goh, 2004).

Applications De Recherche Scientifique

Catalytic Hydrophosphination : This compound is used in the catalytic hydrophosphination of styrene derivatives or Michael acceptors. It reacts with primary or secondary phosphines under photolysis, showing greater relative rates and lower catalyst loadings compared to similar iron-catalyzed reactions (Cibuzar, Dannenberg, & Waterman, 2019).

Photopolymerization : It's investigated as a metal-based photoinitiating system for free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP). These systems are attractive for FRPCP due to their enhanced polymerization rates and conversions under UV/visible or visible light and laser diodes (Lalevée, Tehfe, Gigmes, & Fouassier, 2010).

Reconstitutive Condensation : It's utilized in ruthenium-catalyzed reconstitutive condensation, particularly in introducing functionalized side chains in steroid molecules. This application is highlighted in the construction of the side chain of ganoderic acid, an angiotensin-converting enzyme inhibitor (Trust, Kulawiec, & Hammes, 1993).

Homolytic Cleavage and Aggregation : This compound is involved in homolytic cleavage and aggregation processes in cyclopentadienylchromium chemistry. The reactivity of this compound with organo-P-, -S-, and -N-compounds results in a variety of organometallic compounds with diverse ligands (Weng & Goh, 2004).

Asymmetric Hydrogenation : Bis(cyclopentadienylruthenium dicarbonyl) dimer is used in catalytic asymmetric hydrogenation, where both homogeneous and silica-bound complexes exhibit different catalytic properties in promoting the asymmetric hydrogenation of prochiral unsaturated acids and esters (Eisen, Blum, Schumann, & Gorella, 1989).

Electroluminescence : It's studied for its potential in electroluminescence applications, particularly in synthesizing and characterizing different cationic bis-cyclometalated Ir(III) complexes. These complexes exhibit unique photophysical and electroluminescent properties (Fernández-Hernández, Yang, Beltran, Lemaur, Polo, Fröhlich, Cornil, & De Cola, 2011).

Safety And Hazards

Propriétés

InChI |

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBGZXRXNFYOGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicarbonylcyclopentadienylruthenium(II) dimer | |

CAS RN |

12132-87-5 |

Source

|

| Record name | Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Bis(cyclopentadienylruthenium dicarbonyl) dimer a promising catalyst for hydrophosphination reactions?

A1: Bis(cyclopentadienylruthenium dicarbonyl) dimer, often denoted as [CpRu(CO)2]2, displays several advantageous properties as a catalyst for hydrophosphination reactions []:

- High Efficiency: The research demonstrates that [CpRu(CO)2]2 effectively catalyzes the addition of both primary and secondary phosphines to styrene derivatives and Michael acceptors, even at low catalyst loadings (0.1 mol%) [].

- Mild Reaction Conditions: The photocatalytic nature of the reactions allows them to proceed under mild conditions using a commercially available UV-A 9W lamp, simplifying the experimental setup and potentially reducing unwanted side reactions [].

- Improved Performance over Iron Analogues: Compared to the commonly used [CpFe(CO)2]2 catalyst, [CpRu(CO)2]2 exhibits superior performance, achieving faster reaction rates with lower catalyst loadings [].

Q2: What is the proposed mechanism of action for Bis(cyclopentadienylruthenium dicarbonyl) dimer in these hydrophosphination reactions?

A2: While the research paper doesn't delve into the specific mechanistic details, it suggests that the reactions proceed through a photoactivated pathway []. Based on this and knowledge of similar systems, a plausible mechanism likely involves:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)